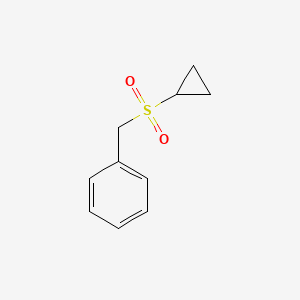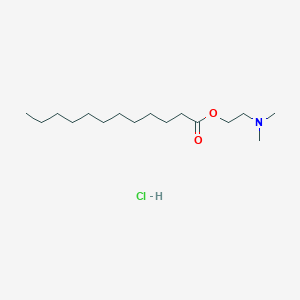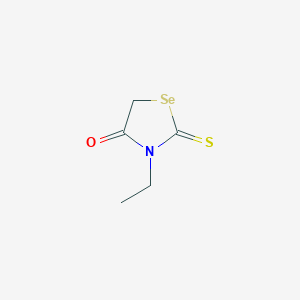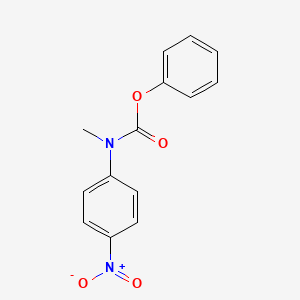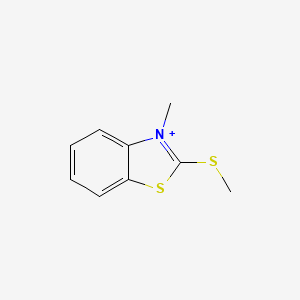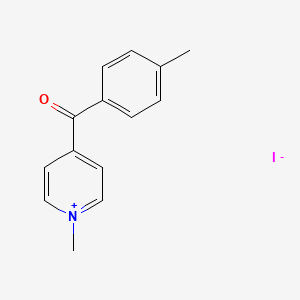
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring and a 4-methylbenzoyl group attached to the fourth position of the pyridine ring The iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide can be synthesized through a multi-step process. One common method involves the following steps:
N-Methylation of Pyridine: Pyridine is treated with methyl iodide to form 1-methylpyridin-1-ium iodide.
Friedel-Crafts Acylation: The resulting 1-methylpyridin-1-ium iodide undergoes Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically involve the use of halide salts or hydroxides in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-methyl-4-(4-methylbenzyl)pyridin-1-ium iodide.
Substitution: Formation of corresponding halide or hydroxide salts.
Scientific Research Applications
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridin-1-ium iodide: Lacks the 4-methylbenzoyl group.
4-Methylbenzoylpyridine: Lacks the quaternary ammonium structure.
1-Methyl-4-phenylpyridin-1-ium iodide: Contains a phenyl group instead of a 4-methylbenzoyl group.
Uniqueness
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide is unique due to the presence of both the quaternary ammonium structure and the 4-methylbenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
39795-42-1 |
|---|---|
Molecular Formula |
C14H14INO |
Molecular Weight |
339.17 g/mol |
IUPAC Name |
(4-methylphenyl)-(1-methylpyridin-1-ium-4-yl)methanone;iodide |
InChI |
InChI=1S/C14H14NO.HI/c1-11-3-5-12(6-4-11)14(16)13-7-9-15(2)10-8-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
UMYYVZBPNHLDPS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



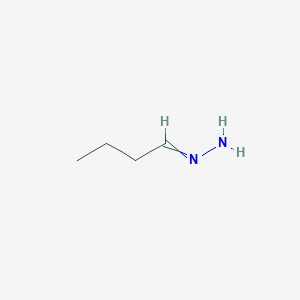


![Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-](/img/structure/B14664042.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
![2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid](/img/structure/B14664052.png)
